1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone
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Overview
Description
1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a synthetic organic compound with a complex molecular structure Its backbone includes a pyrrolidine ring bonded to an ethanone moiety, with additional functional groups such as a cyclopropyl ring and a hydroxyethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves a multi-step reaction pathway:
Starting Material: : The process begins with readily available starting materials like pyrrolidine and cyclopropylamine.
N-alkylation: : The pyrrolidine nitrogen is alkylated using an appropriate alkylating agent to introduce the ethanone group.
Hydroxyethylation: : The hydroxyethyl group is introduced via an addition reaction with ethylene oxide.
Cyclopropylation: : The cyclopropyl group is then attached through a cyclopropanation reaction.
Industrial Production Methods
In industrial settings, the production of this compound requires stringent conditions and catalysts to achieve high yields and purity:
Catalysts: : Transition metal catalysts like palladium may be used for specific steps.
Reagents: : High-purity solvents and reagents are essential to minimize side reactions.
Conditions: : Reactions are often conducted under an inert atmosphere and at controlled temperatures to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone can participate in a variety of chemical reactions:
Oxidation: : The hydroxyethyl group can be oxidized to form ketones or aldehydes.
Reduction: : The ethanone group can be reduced to secondary alcohols.
Substitution: : The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.
Substitution: : Halogenated alkylating agents such as alkyl halides are often employed.
Major Products Formed from These Reactions
Oxidation Products: : Aldehydes, ketones.
Reduction Products: : Secondary alcohols.
Substitution Products: : Various substituted pyrrolidine derivatives.
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for its potential role in modulating biological pathways.
Medicine: : Investigated as a potential therapeutic agent due to its pharmacological properties.
Industry: : Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone exerts its effects is primarily based on its interaction with biological molecules:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound can modulate signaling pathways, alter gene expression, or inhibit enzymatic activities, depending on the context of its use.
Comparison with Similar Compounds
1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone can be compared to similar compounds to highlight its uniqueness:
Similar Compounds
1-(2-Hydroxyethyl)-pyrrolidin-2-one
1-(Cyclopropyl)-2-aminoethanol
Uniqueness: : The specific combination of functional groups in this compound confers unique reactivity and biological activity, distinguishing it from other related molecules.
Properties
IUPAC Name |
1-[(2S)-2-[[cyclopropyl(2-hydroxyethyl)amino]methyl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(16)14-6-2-3-12(14)9-13(7-8-15)11-4-5-11/h11-12,15H,2-9H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHOFHQECCKRLF-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN(CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1CN(CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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